molecular formula C26H18N2O3 B250675 N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide

N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B250675
M. Wt: 406.4 g/mol
InChI Key: DBCHPIOQUITRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by Dr. John W. Huffman at Clemson University. It is a psychoactive substance that is similar in structure to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). JWH-018 has been used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.

Mechanism of Action

N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide binds to the CB1 and CB2 receptors in a manner similar to THC, but with much higher affinity and potency. This results in the activation of various signaling pathways that are involved in the regulation of physiological processes such as pain, inflammation, and appetite. This compound has also been shown to modulate the activity of other neurotransmitter systems such as the dopamine and serotonin systems, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce analgesia, reduce inflammation, and increase appetite in animal models. It has also been shown to have psychoactive effects similar to THC, such as euphoria, relaxation, and altered perception of time and space.

Advantages and Limitations for Lab Experiments

N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for the study of the endocannabinoid system in a more specific and controlled manner. It is also relatively easy to synthesize and purify, which makes it more accessible for researchers. However, this compound also has several limitations. Its psychoactive effects may interfere with certain types of experiments, and its potency and affinity for the CB1 and CB2 receptors may make it difficult to distinguish between specific and non-specific effects.

Future Directions

There are several future directions for research on N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide. One area of research is the development of more selective and potent agonists and antagonists of the CB1 and CB2 receptors, which may have therapeutic potential for various diseases and disorders. Another area of research is the study of the interactions between this compound and other neurotransmitter systems, which may provide insights into the mechanisms underlying its psychoactive effects. Additionally, research on the pharmacokinetics and metabolism of this compound may help to better understand its effects and potential risks.

Synthesis Methods

N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide is synthesized using a multi-step process that involves the reaction of 1-benzofuran-2-carboxylic acid with 4-(2-naphthoyl)aminobenzene in the presence of a catalyst and a solvent. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to bind to and activate the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a key role in regulating various physiological processes such as pain, inflammation, and appetite.

Properties

Molecular Formula

C26H18N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-[4-(naphthalene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H18N2O3/c29-25(20-10-9-17-5-1-2-6-18(17)15-20)27-21-11-13-22(14-12-21)28-26(30)24-16-19-7-3-4-8-23(19)31-24/h1-16H,(H,27,29)(H,28,30)

InChI Key

DBCHPIOQUITRRA-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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